6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and other methods such as dehydrogenation of imidazolines, from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis are commonly employed . Industrial production methods often involve multi-step synthesis processes to ensure high yields and purity .
Chemical Reactions Analysis
6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the iodine atom with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Coupling Reactions: These reactions are used to form carbon-carbon bonds, which are essential in the synthesis of more complex molecules
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
- 6-Iodo-2-phenylimidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The uniqueness of 6-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11IN2 |
---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
6-iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 |
InChI Key |
DEYATKPFMPZVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
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